

Application Notes & Protocols: The Strategic Role of Substituted Nitrobenzoates in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Methyl 4-amino-2-methyl-5-nitrobenzoate*

Cat. No.: *B1422058*

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Abstract

Substituted methyl nitrobenzoates are a class of highly versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their unique arrangement of functional groups—an amine (or amide), a methyl group, a nitro group, and a methyl ester—provides a rich chemical scaffold for constructing heterocyclic systems central to modern therapeutics. While the specific compound **Methyl 4-amino-2-methyl-5-nitrobenzoate** is a valid chemical entity, this guide focuses on its close, commercially significant analogue, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8). This intermediate is a critical, well-documented precursor in the industrial synthesis of Telmisartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.^{[1][2][3]} This document provides a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in the synthesis of Telmisartan, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties & Safety Profile

A thorough understanding of the intermediate's properties is fundamental for safe handling and successful process development.

Table 1: Physicochemical Data for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Property	Value	Source(s)
CAS Number	152628-01-8	[3]
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₅	[3]
Molecular Weight	280.28 g/mol	[3]
Appearance	White to off-white solid	[4]
Boiling Point	~468.1 °C (Predicted)	[3]
Storage Temperature	2-8°C, in a cool, dry place	[3][5]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Safety & Handling

As with all aromatic nitro compounds, appropriate safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[6]
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Incompatibility: Avoid strong oxidizing agents and strong bases, which can lead to vigorous or uncontrolled reactions.
- Hazard Statements: Based on its functional groups, the compound may cause skin, eye, and respiratory irritation (H315, H319, H335).[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

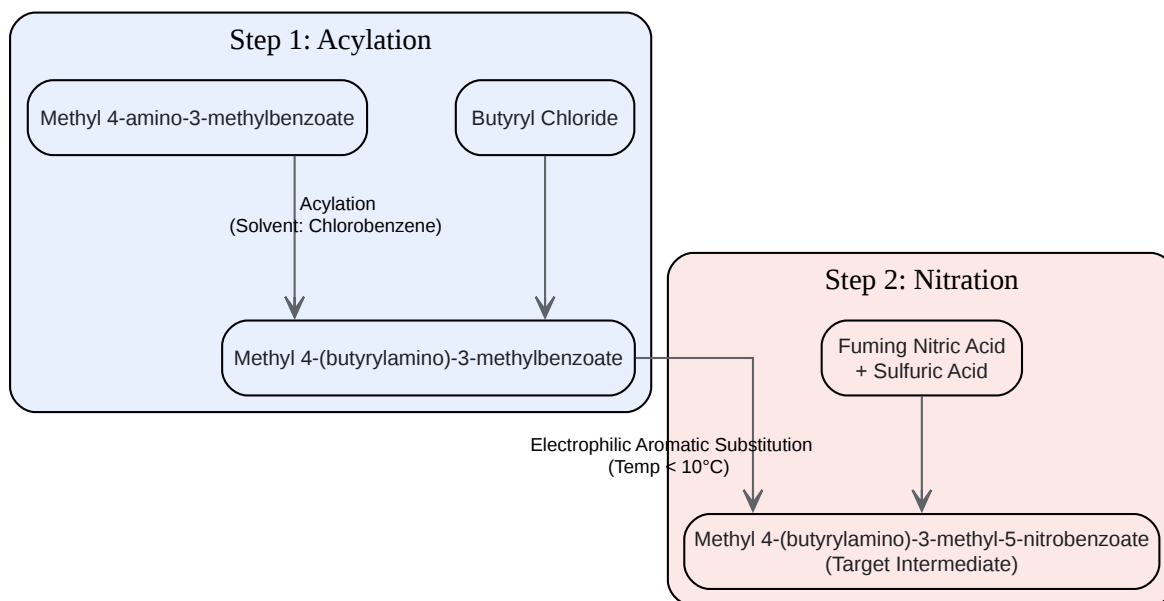
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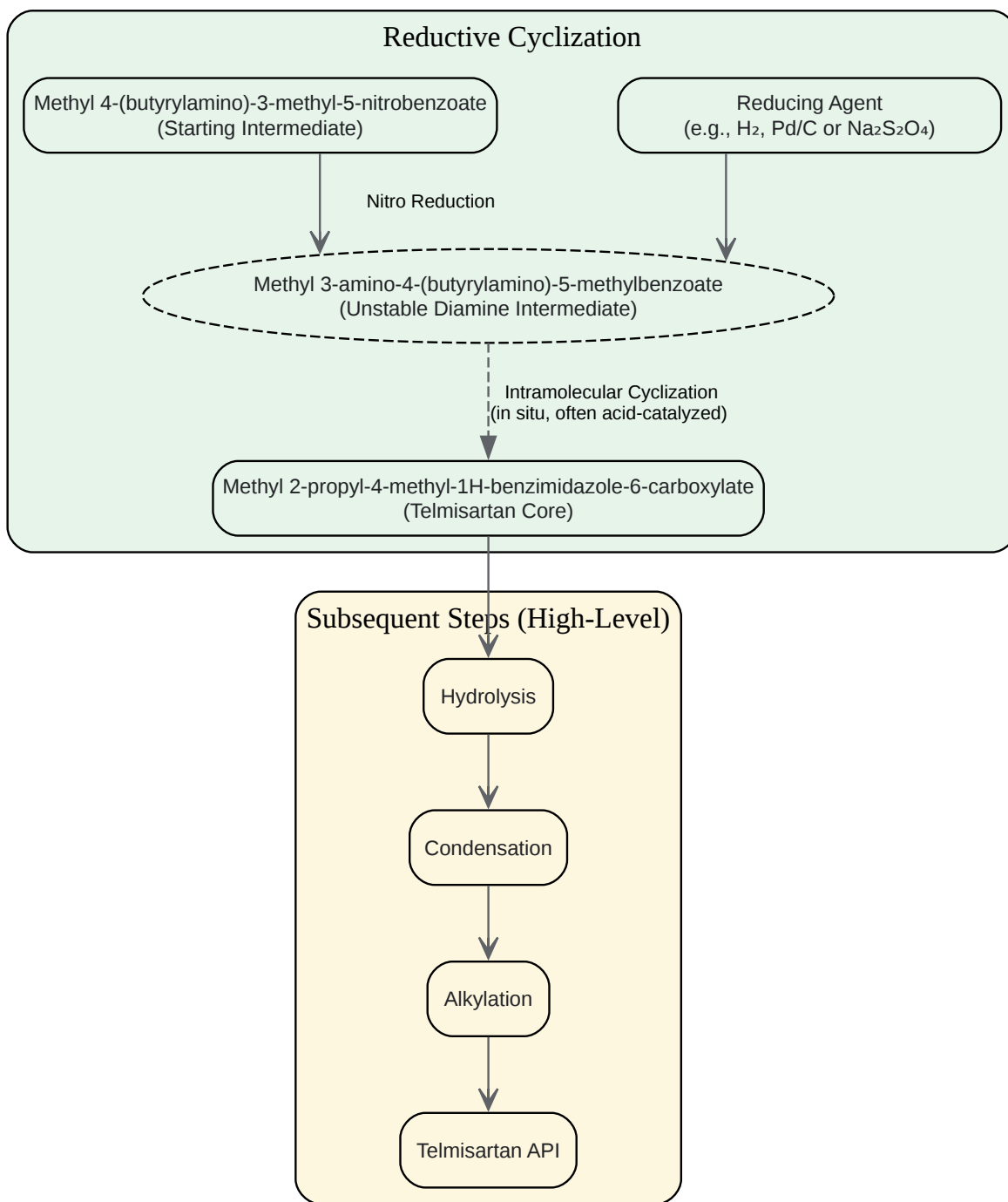
Senior Scientist's Note: The nitro group renders the aromatic ring electron-deficient and makes the compound potentially energetic. While stable under recommended storage conditions, it should be handled with respect for its chemical nature. Thermal hazard analysis is recommended before large-scale operations.

Synthesis of the Key Intermediate

The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a well-established two-step process starting from a commercially available substituted aniline.

Workflow for Intermediate Synthesis





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